CMMG Metabolic Ratio Increases 4.3-Fold in Renal Impairment, Differentiating It from Stable Acyclovir Clearance Patterns
In liver transplant recipients receiving valacyclovir prophylaxis, the median metabolic ratio of CMMG-to-acyclovir (AUC0-24) was 30.4% in patients with eGFR >90 mL/min/1.73 m² versus 129.9% in patients with eGFR <30 mL/min/1.73 m², representing a 4.3-fold increase [1]. In contrast, acyclovir clearance correlates directly with eGFR while the CMMG accumulation rate outpaces acyclovir, making the CMMG/ACV ratio a specific indicator of renal impairment severity [1].
| Evidence Dimension | Metabolic ratio AUC0-24 (CMMG / Acyclovir) |
|---|---|
| Target Compound Data | 129.9% (eGFR <30 mL/min/1.73 m²) |
| Comparator Or Baseline | 30.4% (eGFR >90 mL/min/1.73 m²) |
| Quantified Difference | 4.3-fold increase |
| Conditions | Liver transplant recipients, valacyclovir 2000 mg q8h, population PK model, UPLC-MS/MS quantification |
Why This Matters
This differential accumulation identifies CMMG as a more sensitive biomarker than acyclovir alone for dose adjustment decisions in patients with moderate-to-severe renal impairment.
- [1] Kably B, et al. Population pharmacokinetics of aciclovir and its major metabolite 9-carboxymethoxymethylguanine and safety profile of valaciclovir in early liver transplant recipients. J Antimicrob Chemother. 2025;80(5):1302-1308. View Source
